Lipophilicity (LogP) Differentiation Across the 4-Halophenyl Cyclopropanecarbonitrile Series
The calculated partition coefficient (XLogP3) for 1-(4-Iodophenyl)cyclopropanecarbonitrile is 2.6, which is higher than the bromo analog (calculated XLogP3 ≈ 2.3) and the chloro analog (calculated XLogP3 ≈ 2.0) . This increased lipophilicity directly influences membrane permeability and nonspecific protein binding in biological systems.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.6 (calculated) |
| Comparator Or Baseline | 1-(4-Bromophenyl)cyclopropanecarbonitrile (XLogP3 ≈ 2.3); 1-(4-Chlorophenyl)cyclopropanecarbonitrile (XLogP3 ≈ 2.0) |
| Quantified Difference | +0.3 log units vs bromo analog; +0.6 log units vs chloro analog |
| Conditions | Calculated XLogP3 using PubChem computational model |
Why This Matters
Higher LogP correlates with increased membrane permeability, which may be advantageous for central nervous system target engagement but also affects metabolic clearance and requires experimental validation in specific assay systems.
